(5R,5'R)-Dihydroxy Lysinonorleucine

Description

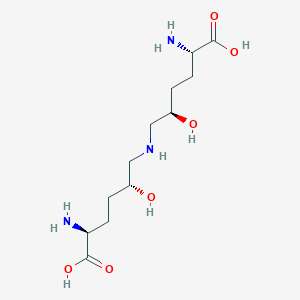

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYAOJMPFAKKAM-IMSYWVGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CNC[C@@H](CC[C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470971 | |

| Record name | (5R,5'R)-Dihydroxy Lysinonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869111-52-4 | |

| Record name | (5R,5'R)-Dihydroxy Lysinonorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5R,5'R)-Dihydroxy Lysinonorleucine chemical structure and properties

An In-Depth Technical Guide to (5R,5'R)-Dihydroxylysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

(5R,5'R)-Dihydroxylysinonorleucine is a crucial, naturally occurring amino acid derivative that functions as a covalent cross-link in mature collagen. This guide provides a comprehensive overview of its chemical structure, properties, biological significance, and the experimental methodologies used for its study.

Chemical Structure and Properties

(5R,5'R)-Dihydroxylysinonorleucine, also known by its synonym (5R)-N6-[(2R,5S)-5-Amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine, is one of the stereoisomers of dihydroxylysinonorleucine (DHLNL)[1][2]. It is formed from two modified lysine residues within collagen polypeptide chains.

The chemical identity and physical properties of (5R,5'R)-Dihydroxylysinonorleucine are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 869111-52-4 | [1] |

| Molecular Formula | C12H25N3O6 | [1][3] |

| Molecular Weight | 307.34 g/mol | [1][3] |

| SMILES | C(C--INVALID-LINK--N)--INVALID-LINK--O)N)O">C@HO | [1] |

| InChI | InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1 | [1] |

| Storage Temperature | -20°C | [1] |

| Physical Format | Neat | [1] |

Biological Role and Significance

Dihydroxylysinonorleucine is a reducible, lysine-derived cross-link essential for the structural integrity and stability of collagen fibers[4]. Its concentration is low in the initial stages of connective tissue formation but increases significantly as collagen matures, correlating with the development of robust collagen fibers and bundles[5]. This cross-link is formed through a series of post-translational modifications, which are critical for the proper function of tissues requiring high tensile strength, such as skin, bone, and tendons.

In vivo, dihydroxylysinonorleucine is often found in a glycosylated state, with glucosylgalactosyl residues attached[5]. The formation pathway involves the enzymatic conversion of lysine residues on procollagen molecules into reactive aldehydes, which then condense with hydroxylysine residues on adjacent molecules.

Caption: Biosynthesis pathway of the DHLNL collagen cross-link.

Experimental Protocols

Isolation and Purification from Biological Tissues

The isolation of dihydroxylysinonorleucine and its isomers from tissues like bovine skin requires multi-step purification.

Protocol: Isolation from Bovine Skin [6]

-

Tissue Preparation: Freeze and pulverize bovine skin.

-

Hydrolysis: Perform acid hydrolysis of the tissue sample to break down collagen into its constituent amino acids and cross-links.

-

Initial Purification: Subject the hydrolysate to preparative fibrous cellulose chromatography to separate components based on polarity.

-

Secondary Purification: Further purify the fractions containing hydroxylysinonorleucine (HLNL) using silica chromatography.

-

Diastereoisomer Separation: Employ ion-exchange chromatography (IEC) to separate the different diastereoisomers of DHLNL[6].

Characterization Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive method for the detection and quantification of collagen cross-links without the need for derivatization[6].

Protocol: LC-HRMS Analysis [6]

-

Sample Preparation: Apply the purified sample containing cross-links onto a diamond hydride column.

-

Elution: Use a gradient of water and acetonitrile, both containing 0.1% (w/v) formic acid, to elute the cross-links from the column.

-

Detection: Detect the separated cross-links using high-resolution accurate-mass mass spectrometry (HRMS). This allows for detection in the sub-picomole range. Tandem MS (MS/MS or MS²) can be used to confirm the sequence and locate post-translational modifications[7].

Caption: General workflow for LC-MS/MS analysis of collagen cross-links.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the definitive structural elucidation and stereochemical assignment of complex molecules.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient quantity of the highly purified DHLNL isomer in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Record 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field spectrometer (e.g., 700 MHz)[8].

-

Analysis:

-

¹³C NMR: Compare the spectrum with those of lysine and hydroxylysine to assign carbon signals. The presence of single and double peaks corresponding to the respective precursor amino acids can confirm the structure[6].

-

¹H NMR: A detailed proton NMR study can unequivocally confirm the stereochemical structure of diol derivatives[9].

-

2D NMR: Use correlation spectra to establish connectivity and confirm the complete chemical structure.

-

Chemical Synthesis

The enantioselective synthesis of (2S,2′S,5R,5′R)-5,5′-dihydroxylysinonorleucine has been achieved, providing access to pure standards for research.

Protocol: Enantioselective Synthesis [10]

-

Chiral Precursor: Utilize the Williams' glycine template methodology. This approach allows for the stereocontrolled introduction of the α-carbon stereocenter.

-

Side-Chain Construction: Build the hydroxylated side chains required for the dimeric amino acid.

-

Coupling: Couple the two protected amino acid precursors to form the dimeric structure.

-

Deprotection: Remove the protecting groups to yield the final, enantiomerically pure (2S,2′S,5R,5′R)-5,5′-dihydroxylysinonorleucine. Other related syntheses have been developed for precursors like (2S,5R)-5-hydroxylysine[11].

References

- 1. (5R,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]

- 2. (5R,5’R)-Dihydroxy Lysinonorleucine | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A possible role for dehydrodihydroxylysinonorleucine in collagen fibre and bundle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Lysine-Rich Delivery Peptides of Plant Origin ERD and Human S100: The Effect of Carboxyfluorescein Conjugation, Influence of Aromatic and Proline Residues, Cellular Internalization, and Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,7-Dihydroxy-6,7-dihydrocanrenone isomers: improved synthesis and proton NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the Stereoselective Synthesis of (5R,5'R)-Dihydroxy Lysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the enantioselective synthesis of (5R,5'R)-Dihydroxy Lysinonorleucine, a significant collagen cross-linking amino acid. The pathway, developed by Allevi, Cribiù, and Anastasia, utilizes a strategic approach starting from L-glutamic acid and employing Williams' glycine template methodology to control stereochemistry. The key bond formation is achieved through a reductive amination reaction.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the preparation of a chiral aldehyde precursor from L-glutamic acid. This aldehyde then undergoes a coupling reaction with a protected glycine derivative, followed by a series of transformations to yield the target molecule.

The overall logical flow of the synthesis is depicted below:

Caption: Logical workflow of the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on the work of Allevi and Anastasia and represent the key transformations in the synthesis of this compound.

Step 1: Synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid from L-Glutamic Acid

This initial step involves the conversion of commercially available L-glutamic acid to a chiral lactone, which serves as a key intermediate.

Protocol:

-

L-Glutamic acid is dissolved in water and treated with a solution of sodium nitrite at 0-5°C.

-

The reaction mixture is stirred for several hours, allowing for the diazotization of the alpha-amino group and subsequent intramolecular cyclization.

-

The solution is then acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude lactone.

-

Purification is achieved by recrystallization or column chromatography.

Step 2: Preparation of the Chiral Aldehyde Precursor

The chiral lactone is converted to the key aldehyde required for the coupling reaction.

Protocol:

-

The lactone from Step 1 is protected at the carboxylic acid, for example, as a benzyl ester.

-

The protected lactone is then subjected to reduction with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperature (-78°C) to afford the corresponding lactol.

-

The lactol is then oxidized using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation to yield the desired aldehyde.

-

The aldehyde is carefully purified by column chromatography to be used immediately in the next step.

Step 3: Reductive Amination for Dimerization

This is the crucial step where the carbon backbone of dihydroxy lysinonorleucine is constructed via a reductive amination reaction.

Protocol:

-

A solution of the aldehyde from Step 2 is prepared in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

To this solution is added a protected (5R)-5-hydroxy-L-lysine derivative, where the alpha-amino and carboxylic acid groups are suitably protected (e.g., as Boc and benzyl ester respectively), and the epsilon-amino group is free.

-

A reducing agent, typically sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by flash column chromatography on silica gel.

Step 4: Global Deprotection

The final step involves the removal of all protecting groups to yield the target molecule, this compound.

Protocol:

-

The protected dihydroxy lysinonorleucine derivative from Step 3 is dissolved in a suitable solvent system, often a mixture of methanol and water.

-

A palladium catalyst, such as 10% palladium on carbon, is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) for 24-48 hours.

-

The progress of the deprotection is monitored by TLC or LC-MS.

-

Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

-

Further purification can be achieved by ion-exchange chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.

| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |

| 1. Lactone Formation | Diazotization/Cyclization | L-Glutamic Acid | (S)-5-oxotetrahydrofuran-2-carboxylic acid | 75-85 |

| 2. Aldehyde Synthesis | Reduction/Oxidation | Protected Lactone | Chiral Aldehyde Precursor | 60-70 (over 2 steps) |

| 3. Reductive Amination | C-N Bond Formation | Aldehyde & Protected Hydroxylysine | Protected Dihydroxy Lysinonorleucine | 50-65 |

| 4. Global Deprotection | Hydrogenolysis | Protected Dihydroxy Lysinonorleucine | This compound | 85-95 |

Visualized Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

This guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and collagen biochemistry. The provided protocols and data serve as a foundation for the practical implementation of this synthetic route.

The Pivotal Role of (5R,5'R)-Dihydroxylysinonorleucine in Collagen: A Technical Guide for Researchers

An In-depth Exploration of a Key Collagen Cross-link for Drug Development and Scientific Discovery

Introduction

Collagen, the most abundant protein in mammals, provides the essential structural framework for tissues and organs. Its remarkable tensile strength and stability are not inherent to individual collagen molecules but are conferred by a complex network of covalent intermolecular cross-links. Among these, (5R,5'R)-Dihydroxylysinonorleucine (DHLNL) emerges as a critical, albeit immature, divalent cross-link. Understanding the biological role of DHLNL is paramount for researchers in fields ranging from connective tissue disorders and fibrosis to the development of novel therapeutics targeting the extracellular matrix. This technical guide provides a comprehensive overview of the formation, function, and analysis of DHLNL, tailored for researchers, scientists, and drug development professionals.

The Enzymatic Forging of a Crucial Link: Formation of (5R,5'R)-DHLNL

The biosynthesis of DHLNL is a sophisticated enzymatic process initiated in the extracellular space. The primary catalyst in this pathway is lysyl oxidase (LOX) , a copper-dependent enzyme.[1][2][3][4][5][6] The formation of DHLNL can be summarized in the following key steps:

-

Oxidative Deamination: Lysyl oxidase acts on specific lysine and hydroxylysine residues within the telopeptide regions of adjacent collagen molecules. This enzymatic action results in the oxidative deamination of the ε-amino group, converting it into a reactive aldehyde group, specifically a hydroxyallysine.[1][7]

-

Condensation Reaction: The newly formed hydroxyallysine aldehyde on one collagen molecule spontaneously reacts with the ε-amino group of a hydroxylysine residue located in the helical region of a neighboring collagen molecule.

-

Formation of dehydro-DHLNL: This condensation reaction forms a Schiff base, creating the unstable intermediate, dehydro-dihydroxylysinonorleucine (deH-DHLNL).[8]

-

Reduction to DHLNL: The deH-DHLNL is then stabilized through reduction to form the mature, stable divalent cross-link, (5R,5'R)-Dihydroxylysinonorleucine.[9]

DHLNL is considered an "immature" cross-link because it can undergo further reactions to form more complex, trivalent cross-links such as pyridinoline (PYD).[10][11] The concentration of DHLNL is observed to increase during the development and maturation of collagen fibers and bundles, highlighting its role as a foundational element in the strengthening of connective tissues.[12]

Quantitative Insights into DHLNL's Role

The concentration of DHLNL in various tissues provides critical information about the state of collagen metabolism and the mechanical properties of the tissue. Below are tables summarizing key quantitative data related to DHLNL.

Table 1: Quantitative Analysis of DHLNL in Tissues

| Tissue Type | Condition | DHLNL Concentration (mol/mol of collagen) | Reference |

| Mouse Cervix | Nonpregnant | ~0.3 (part of total immature crosslinks) | [13] |

| Mouse Cervix | Gestation Day 6 | ~0.5 (part of total immature crosslinks) | [13] |

| Mouse Cervix | Gestation Day 15 | ~0.35 (part of total immature crosslinks) | [13] |

| Human Lung | Control | Baseline (ratio to HLNL) | [2] |

| Human Lung | Acute Respiratory Distress Syndrome (ARDS) | Significantly elevated DHLNL:HLNL ratio | [2] |

| Human Lung | Interstitial Lung Disease (ILD) | No significant change in DHLNL:HLNL ratio | [2] |

Table 2: Analytical Parameters for DHLNL Quantification

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS | 0.6 ng/mL | 2.0 ng/mL | [14] |

Table 3: Correlation of DHLNL with Mechanical Properties of Collagen

| Tissue | Mechanical Property | Correlation with DHLNL | Reference |

| Mouse Cervix | Final Stiffness | Positive Correlation | [13] |

| Mouse Cervix | Ultimate Strength | Positive Correlation | [13] |

Signaling Pathways Regulating DHLNL Formation

The synthesis of DHLNL is intricately regulated by complex signaling pathways that control the expression and activity of lysyl oxidase. Understanding these pathways is crucial for developing therapeutic strategies to modulate collagen cross-linking.

Lysyl Oxidase (LOX) Pathway

The direct enzymatic pathway leading to DHLNL formation is centered around the activity of lysyl oxidase.

Caption: Lysyl Oxidase catalyzed formation of DHLNL.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

TGF-β is a potent profibrotic cytokine that upregulates the expression of lysyl oxidase, thereby promoting collagen cross-linking.

Caption: TGF-β signaling pathway leading to LOX expression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also implicated in the regulation of collagen synthesis and cross-linking, contributing to tissue homeostasis and fibrosis.

Caption: Wnt/β-catenin pathway in collagen synthesis.

Experimental Protocols for DHLNL Analysis

Accurate quantification of DHLNL is essential for understanding its role in health and disease. The following are detailed methodologies for the analysis of DHLNL in biological samples.

Protocol 1: Tissue Preparation for Cross-link Analysis

-

Tissue Homogenization:

-

Reduction of Schiff Bases:

-

Suspend the homogenized tissue powder in a phosphate-buffered saline (PBS) solution.

-

Add a fresh solution of sodium borohydride (NaBH₄) to the suspension to reduce the unstable Schiff base cross-links (like deH-DHLNL) to their stable forms (DHLNL).[9]

-

Incubate the reaction mixture, typically for 1 hour at room temperature, with gentle agitation.

-

Quench the reaction by the addition of acetic acid.

-

-

Acid Hydrolysis:

-

Wash the reduced tissue pellet multiple times with deionized water to remove excess reagents.

-

Add 6 M hydrochloric acid (HCl) to the pellet.[16]

-

Hydrolyze the sample at 110°C for 18-24 hours in a sealed, vacuum-purged tube.[16]

-

After hydrolysis, cool the sample and neutralize the acid with sodium hydroxide (NaOH).

-

Dry the hydrolysate using a vacuum centrifuge.

-

Protocol 2: Quantification of DHLNL by High-Performance Liquid Chromatography (HPLC)

-

Sample Reconstitution:

-

Reconstitute the dried hydrolysate in a suitable mobile phase, typically a buffered aqueous solution.[17]

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto an HPLC system equipped with a C18 reverse-phase column.[17]

-

Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[17]

-

Set the column temperature, for example, to 35°C.[17]

-

-

Detection and Quantification:

-

Detect the eluting cross-links using a UV detector, typically at a wavelength of 260 nm.[18]

-

Quantify the DHLNL peak by comparing its area to a standard curve generated from known concentrations of a purified DHLNL standard.

-

Protocol 3: Quantification of DHLNL by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

Follow the same tissue preparation, reduction, and hydrolysis steps as outlined in Protocol 1.

-

Reconstitute the dried hydrolysate in a solvent compatible with LC-MS/MS analysis, such as 0.1% formic acid in water.[14]

-

-

LC Separation:

-

Inject the sample into a UPLC/HPLC system coupled to a tandem mass spectrometer.

-

Use a suitable column for separation, such as a C18 or a diamond hydride column.[14]

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid.[14]

-

-

MS/MS Detection and Quantification:

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify DHLNL. This involves monitoring the transition of the precursor ion (the molecular ion of DHLNL) to a specific product ion.

-

Quantify DHLNL by comparing the peak area to a standard curve prepared with a stable isotope-labeled internal standard.[9]

-

Protocol 4: In Vitro Collagen Cross-linking Assay

-

Collagen Fibril Formation:

-

Prepare a solution of purified, monomeric collagen (e.g., rat tail type I collagen) in a dilute acid (e.g., 0.01 M HCl).

-

Induce fibril formation by neutralizing the collagen solution with a buffer (e.g., PBS) and incubating at 37°C.

-

-

Enzymatic Cross-linking:

-

Add purified lysyl oxidase to the collagen fibril suspension.

-

Incubate the mixture at 37°C for a specified period to allow for cross-link formation.

-

-

Analysis of Cross-links:

-

Stop the reaction and harvest the cross-linked collagen by centrifugation.

-

Analyze the formation of DHLNL and other cross-links using the HPLC or LC-MS/MS protocols described above.

-

Protocol 5: Collagenase Digestion for Mass Spectrometry-Based Proteomics

-

Tissue Digestion:

-

Protein Extraction and Reduction/Alkylation:

-

Centrifuge the cell suspension to pellet the cells and extracellular matrix components.

-

Lyse the pellet and solubilize the proteins.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide to prevent re-formation.[21]

-

-

Proteolytic Digestion:

-

Digest the proteins into smaller peptides using a protease such as trypsin.[21]

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify collagen peptides and their post-translational modifications, including cross-links.[21]

-

Conclusion

(5R,5'R)-Dihydroxylysinonorleucine is a fundamental component of collagen stability and a key indicator of collagen metabolism. Its formation, orchestrated by lysyl oxidase and regulated by intricate signaling pathways, is a critical determinant of tissue mechanical properties. For researchers and drug development professionals, the ability to accurately quantify DHLNL and understand its regulatory mechanisms opens new avenues for diagnosing and treating a wide range of fibrotic and connective tissue disorders. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for advancing research in this vital area of biochemistry and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Collagen cross-linking in adult patients with acute and chronic fibrotic lung disease. Molecular markers for fibrotic collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/ β-Catenin Pathway Balances Scaffold Degradation and Bone Formation in Tissue-Engineered Laminae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mediators leading to fibrosis - how to measure and control them in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nacalai.com [nacalai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Evaluation of Collagen Crosslinks and Corresponding Tensile Mechanical Properties in Mouse Cervical Tissue during Normal Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methodology to Quantify Collagen Subtypes and Crosslinks: Application in Minipig Cartilages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Collagen Crosslinking Analysis [bio-protocol.org]

- 17. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Frontiers | An Optimized Tissue Dissociation Protocol for Single-Cell RNA Sequencing Analysis of Fresh and Cultured Human Skin Biopsies [frontiersin.org]

- 21. Mass Spectrometry-Based Proteomics to Define Intracellular Collagen Interactomes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Lysinonorleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the amino acid lysinonorleucine. It details the experimental protocols for its purification and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the biochemical formation of lysinonorleucine and the experimental workflow for its isolation.

Introduction: A Novel Cross-Linking Amino Acid

Lysinonorleucine is a naturally occurring amino acid that plays a crucial role in the structure and function of several proteins, most notably elastin and collagen.[1] It was first discovered as a new amino acid in the hydrolysates of elastin.[2] Lysinonorleucine is formed through a post-translational modification process, creating a covalent cross-link between two lysine residues on adjacent polypeptide chains. This cross-linking is vital for the stability and elasticity of tissues.

The chemical structure of lysinonorleucine is Nε-(5-amino-5-carboxypentyl)lysine. This unique structure contributes significantly to the biomechanical properties of the extracellular matrix.

Biochemical Formation of Lysinonorleucine

The formation of lysinonorleucine is a multi-step biochemical process initiated by the enzyme lysyl oxidase. This enzyme catalyzes the oxidative deamination of the ε-amino group of a lysine residue to form a reactive aldehyde, allysine. Subsequently, this allysine residue condenses with the ε-amino group of another lysine residue to form a Schiff base intermediate. This intermediate is then reduced to the stable lysinonorleucine cross-link.

References

The Pivotal Role of Lysinonorleucine in Elastin and Connective Tissue Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of lysinonorleucine (LNL), a critical cross-linking amino acid in elastin and other connective tissue proteins. We will delve into its fundamental role in providing elasticity, its formation, and its implications in health and disease. This document offers detailed experimental protocols for its quantification, summarizes key quantitative data, and visualizes the intricate signaling pathways governing its synthesis.

Introduction: The Structural Significance of Lysinonorleucine

Elastin, the protein responsible for the remarkable resilience of tissues such as arteries, lungs, and skin, owes its unique properties to an extensive network of covalent cross-links. Among these, lysinonorleucine (LNL) stands out as a stable, bifunctional cross-link essential for the structural integrity and long-term function of elastic fibers.[1][2] LNL is formed from two lysine residues, creating a durable bond that contributes significantly to the elastic recoil and mechanical strength of connective tissues.[2] Unlike the more complex desmosine and isodesmosine cross-links, which are tetrafunctional and unique to elastin, LNL is also found in other proteins like collagen, albeit in smaller quantities.[1] Understanding the function and regulation of LNL is paramount for developing therapeutic strategies for a range of connective tissue disorders.

The Biochemical Formation of Lysinonorleucine

The biosynthesis of LNL is a multi-step process initiated by the enzyme lysyl oxidase (LOX). This copper-dependent enzyme catalyzes the oxidative deamination of the ε-amino group of specific lysine residues within tropoelastin, the soluble precursor of elastin. This reaction forms a reactive aldehyde derivative known as allysine.[1][3]

Subsequently, the allysine residue can spontaneously condense with the ε-amino group of a nearby lysine residue to form a Schiff base intermediate, dehydrolysinonorleucine. This intermediate is then reduced to the stable, saturated cross-link, lysinonorleucine.[1] This cross-linking process is crucial for the assembly and insolubility of mature elastin fibers.

Quantitative Analysis of Lysinonorleucine in Tissues

The quantification of LNL is essential for understanding the maturation of elastic tissues, the effects of aging, and the progression of various pathologies. While data is continually emerging, this section summarizes available quantitative information on LNL and related cross-links.

Table 1: Cross-link Content in Mature Bovine Ligamentum Nuchae Elastin

| Cross-link Amino Acid | Content (residues/1000 amino acid residues) |

| Desmosine | ~6 |

| Isodesmosine | ~6 |

| Lysinonorleucine | ~2 |

| Allysine Aldol Condensation Product | Present |

| Merodesmosine | Trace amounts |

Source: Data compiled from studies on mature bovine elastin.[2]

Table 2: Changes in Elastin Cross-links During Maturation (Bovine Ligamentum Nuchae)

| Cross-link/Amino Acid | Immature Elastin | Mature Elastin |

| Lysine | High | Low |

| Allysine Aldol Condensation Product | High | Low |

| Dehydromerodesmosine | Present | Virtually nil |

| Desmosine + Isodesmosine | Low | High |

| Lysinonorleucine | Low | High |

Source: Observations from studies on the maturation of bovine elastin.[2][3]

Experimental Protocols for Lysinonorleucine Quantification

Accurate quantification of LNL requires meticulous sample preparation and sophisticated analytical techniques. The following are detailed methodologies for the analysis of LNL in connective tissues.

Sample Preparation: Tissue Hydrolysis

To liberate LNL from the protein backbone, complete hydrolysis of the tissue sample is necessary.

4.1.1. Acid Hydrolysis

This is the most common method for preparing samples for amino acid analysis.

-

Materials:

-

Lyophilized and defatted tissue sample

-

6 M Hydrochloric acid (HCl)

-

Nitrogen gas

-

Heating block or oven (110°C)

-

Vacuum centrifuge or evaporator

-

Internal standard (e.g., homoarginine or a stable isotope-labeled LNL)

-

-

Protocol:

-

Weigh approximately 5-10 mg of the lyophilized tissue sample into a hydrolysis tube.

-

Add a known amount of the internal standard.

-

Add 1 mL of 6 M HCl.

-

Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade certain amino acids.

-

Seal the tube under vacuum.

-

Place the sealed tube in a heating block or oven at 110°C for 24 hours.

-

After hydrolysis, cool the tube to room temperature and open carefully.

-

Dry the hydrolysate completely using a vacuum centrifuge or a rotary evaporator.

-

Reconstitute the dried residue in a suitable buffer for HPLC or LC-MS/MS analysis (e.g., 0.1 M HCl or the initial mobile phase).

-

4.1.2. Enzymatic Hydrolysis

For studies where the peptide context of LNL is important, enzymatic digestion can be employed.

-

Materials:

-

Purified elastin or tissue homogenate

-

Elastase (from porcine pancreas)

-

Thermolysin

-

Digestion buffer (e.g., 0.1 M Tris-HCl, pH 8.8)

-

Incubator (37°C)

-

-

Protocol:

-

Suspend the elastin or tissue sample in the digestion buffer.

-

Add elastase to the suspension (e.g., at a 1:50 enzyme-to-substrate ratio).

-

Incubate at 37°C for 24-48 hours with gentle agitation.

-

For more complete digestion, a secondary digestion with thermolysin can be performed under similar conditions.

-

Terminate the reaction by heating the sample to 100°C for 10 minutes.

-

Centrifuge the digest to remove any insoluble material.

-

The supernatant containing the peptide fragments can then be analyzed by LC-MS/MS.

-

Analytical Quantification

4.2.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method often requires pre-column derivatization to make the amino acids detectable by fluorescence.

-

Derivatization Agent: o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: LNL concentration is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve of known LNL concentrations.

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct quantification of LNL without derivatization.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is often preferred for retaining the polar amino acids.

-

Mobile Phase: A gradient of an aqueous buffer with a volatile salt (e.g., ammonium formate or ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions for LNL and the internal standard are monitored for quantification.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of LNL based on a standard curve.

Signaling Pathways Regulating Lysinonorleucine Formation

The formation of LNL is intrinsically linked to the synthesis and assembly of elastin. Therefore, the signaling pathways that regulate elastogenesis are critical for controlling LNL levels.

Transforming Growth Factor-β (TGF-β) Signaling

TGF-β is a potent stimulator of elastin gene expression in various cell types, including fibroblasts and smooth muscle cells.

-

Mechanism: TGF-β binds to its cell surface receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then translocate to the nucleus, where they act as transcription factors to increase the expression of the elastin gene (ELN).

-

mRNA Stability: TGF-β signaling can also increase the stability of elastin mRNA, leading to enhanced protein translation. This process involves other signaling molecules such as protein kinase C-delta (PKCδ) and p38 mitogen-activated protein kinase (MAPK).

Regulation of Lysyl Oxidase (LOX)

The activity of LOX is a critical control point in the formation of all lysine-derived cross-links, including LNL.

-

Transcriptional Regulation: The expression of the LOX gene is upregulated by various factors, including TGF-β and connective tissue growth factor (CTGF).

-

Post-translational Activation: LOX is synthesized as a proenzyme and requires proteolytic cleavage by bone morphogenetic protein-1 (BMP-1) to become fully active in the extracellular matrix.

Integrin Signaling and Extracellular Matrix Assembly

The proper assembly of the extracellular matrix (ECM) is crucial for bringing tropoelastin molecules into proximity for cross-linking.

-

Role of Integrins: Cell surface receptors called integrins, particularly α5β1, play a key role in organizing the fibronectin fibrillar network. This network is thought to act as a scaffold for the deposition and subsequent cross-linking of tropoelastin.

-

Focal Adhesion Kinase (FAK): Integrin engagement with the ECM activates intracellular signaling cascades involving FAK, which influences cell adhesion, migration, and ECM organization.

Visualizing the Processes: Diagrams

To aid in the understanding of the complex processes described, the following diagrams are provided.

Experimental workflow for lysinonorleucine analysis.

TGF-β signaling pathway leading to elastin synthesis.

Conclusion

Lysinonorleucine is a cornerstone of connective tissue architecture, providing essential stability and elasticity to proteins like elastin. Its formation, tightly regulated by enzymatic activity and complex signaling pathways, is critical for tissue homeostasis. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of LNL, enabling researchers to further elucidate its role in both physiological and pathological processes. A deeper understanding of LNL's function and regulation will undoubtedly pave the way for novel therapeutic interventions for a wide array of connective tissue disorders.

References

Stereochemistry of Dihydroxylysinonorleucine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxylysinonorleucine (DHLNL) is a crucial trivalent cross-linking amino acid that plays a significant role in the stabilization of collagen fibrils, the most abundant protein in mammals. The stereochemistry of DHLNL is complex, with multiple chiral centers giving rise to a number of possible stereoisomers. The precise isomeric forms and their relative abundance are critical for the normal physiological function of collagen and are altered in various pathological conditions. This technical guide provides a comprehensive overview of the stereochemistry of DHLNL isomers, including their structure, formation, and biological significance. Detailed experimental protocols for the isolation, characterization, and quantification of these isomers are presented, along with a summary of available quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of collagen biology, connective tissue disorders, and related areas.

Introduction

Collagen, the primary structural protein in the extracellular matrix, derives its remarkable tensile strength and stability from a series of post-translational modifications, most notably the formation of covalent intermolecular cross-links. Dihydroxylysinonorleucine (DHLNL) is a key reducible cross-link formed during collagen biosynthesis. Its formation is initiated by the enzymatic action of lysyl oxidase, which converts specific lysine and hydroxylysine residues into reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues on adjacent collagen molecules to form immature divalent cross-links, which can further mature into more complex trivalent cross-links like DHLNL.

The molecular structure of DHLNL contains several chiral centers, leading to the potential for multiple stereoisomers. The specific stereoconfiguration of these isomers can influence the geometry and stability of the collagen fibril, and alterations in their ratios have been implicated in various diseases affecting connective tissues. Understanding the stereochemistry of DHLNL is therefore of fundamental importance for elucidating the structure-function relationships of collagen in both health and disease.

Stereochemistry of Dihydroxylysinonorleucine

The IUPAC name for one of the common isomers of dihydroxylysinonorleucine is (2S,5R)-6-amino-2-[[2-[[(2S,5R)-5-amino-5-carboxypentyl]amino]-2-carboxyethyl]amino]-5-hydroxyhexanoic acid. The structure of DHLNL is derived from the condensation of two hydroxylysine residues and one lysine residue. The presence of multiple asymmetric carbon atoms results in a variety of possible diastereomers and enantiomers.

The biosynthesis of DHLNL begins with the formation of dehydro-dihydroxylysinonorleucine (deH-DHLNL), an intermediate aldimine (Schiff base) cross-link. This process is a critical step in the maturation of collagen fibrils.

Quantitative Data on DHLNL Isomers

Quantitative analysis of DHLNL isomers in tissues is challenging due to their complex structure and low abundance. However, studies have begun to emerge that provide insights into the relative ratios of different collagen cross-links. For instance, the ratio of the mature, non-reducible pyridinoline (Pyr) cross-link to the reducible deH-DHLNL has been used as an indicator of collagen maturity and has been shown to vary in different bone tissues with differing mechanical strengths.[1]

Further research is required to establish the precise quantitative distribution of the various DHLNL stereoisomers in different tissues and to understand how these ratios are affected by age, disease, and therapeutic interventions.

Table 1: Summary of Quantitative Data on DHLNL and Related Cross-links

| Tissue Type | Cross-link Ratio Measured | Method | Reference |

| Mouse Humerus | Pyridinoline (Pyr) / dehydro-dihydroxylysinonorleucine (deH-DHLNL) | Fourier Transform Infrared Spectroscopic Imaging | [1] |

Note: This table is intended to be illustrative. More comprehensive quantitative data on specific DHLNL isomers is an active area of research.

Experimental Protocols

Isolation of DHLNL from Tissues

A general workflow for the isolation of DHLNL from collagen-rich tissues for subsequent analysis is outlined below.

Figure 1: General workflow for the isolation and analysis of DHLNL isomers.

4.1.1. Acid Hydrolysis of Collagen

-

Sample Preparation: Obtain a known weight of dried, defatted collagen-rich tissue.

-

Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample in a sealed, acid-resistant tube.

-

Incubation: Heat the sample at 110°C for 24 hours to ensure complete hydrolysis of the collagen into its constituent amino acids.

-

Neutralization: After cooling, neutralize the hydrolysate with a suitable base (e.g., NaOH) to a pH of approximately 6.5.

Separation of DHLNL Isomers by Ion-Exchange Chromatography

Ion-exchange chromatography is a classical method for separating charged molecules like amino acids and their derivatives.

-

Column: A cation-exchange column is typically used.

-

Equilibration: The column is equilibrated with a starting buffer of a specific pH and low ionic strength.

-

Sample Loading: The neutralized collagen hydrolysate is loaded onto the column.

-

Elution: A gradient of increasing ionic strength (e.g., by increasing the salt concentration) or a pH gradient is applied to the column to selectively elute the bound amino acids. The different stereoisomers of DHLNL, having slightly different pKa values, will elute at different times.

-

Fraction Collection: Fractions are collected and can be further analyzed by techniques such as HPLC-MS/MS.

Characterization and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the separation, identification, and quantification of DHLNL isomers.

-

Chromatographic Separation: A reversed-phase or a chiral column can be used for the separation of the isomers. The choice of column and mobile phase is critical for achieving good resolution.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique.

-

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, precursor ions corresponding to the m/z of DHLNL are selected and fragmented. The resulting product ion spectra provide a structural fingerprint for each isomer.

-

Quantification: Quantification can be achieved using stable isotope-labeled internal standards and by monitoring specific precursor-product ion transitions (Selected Reaction Monitoring - SRM).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and stereochemical assignment of the isolated DHLNL isomers. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) experiments are employed to determine the connectivity and spatial arrangement of the atoms within the molecule.

Biological Significance and Signaling Pathways

The formation of DHLNL is an integral part of the collagen biosynthesis and maturation pathway. This process is essential for the mechanical stability of connective tissues.

Figure 2: Simplified pathway of collagen cross-linking leading to the formation of DHLNL.

While the primary role of DHLNL is structural, the process of collagen cross-linking can be influenced by various signaling pathways that regulate the expression and activity of lysyl oxidase. Further research is needed to explore if DHLNL or its precursors are directly involved in cell signaling events.

Conclusion

The stereochemistry of dihydroxylysinonorleucine is a complex and critical aspect of collagen biology. The precise isomeric composition of DHLNL contributes significantly to the structural integrity and mechanical properties of connective tissues. This guide has provided an overview of the current understanding of DHLNL stereochemistry, along with detailed experimental approaches for its study. Further research, particularly in the quantitative analysis of DHLNL isomers in different biological contexts, will be crucial for advancing our knowledge of connective tissue health and disease, and for the development of novel therapeutic strategies.

References

The Natural Abundance of (5R,5'R)-Dihydroxylysinonorleucine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural abundance of (5R,5'R)-dihydroxylysinonorleucine (DHLNL) in various biological tissues. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols for DHLNL analysis, and visualizes the relevant biochemical pathways. DHLNL is a key immature divalent cross-link in collagen, playing a crucial role in the mechanical properties and maturation of the extracellular matrix (ECM). Its quantification is vital for understanding tissue development, aging, and pathological conditions such as fibrosis.

Quantitative Abundance of (5R,5'R)-Dihydroxylysinonorleucine in Tissues

The concentration of DHLNL varies significantly among different tissues, reflecting the diverse functional requirements of the ECM. Tissues with high collagen turnover and remodeling often exhibit higher levels of this immature cross-link. The following table summarizes available quantitative data for DHLNL in various healthy tissues. It is important to note that obtaining a comprehensive dataset for DHLNL across all human tissues is challenging, and the presented values are derived from specific studies, primarily in animal models, which are valuable for comparative analysis.

| Tissue Type | Species | DHLNL Concentration (mol/mol of collagen) | Reference |

| Cervical Tissue (Day 6 of pregnancy) | Mouse | ~0.15 | [1] |

| Cervical Tissue (Day 15 of pregnancy) | Mouse | ~0.25 | [1] |

| Femoral Condyle Cartilage | Minipig | ~0.08 | |

| Femoral Head Cartilage | Minipig | ~0.07 | |

| Facet Joint Cartilage | Minipig | ~0.06 | |

| Floating Rib Cartilage | Minipig | ~0.10 | |

| True Rib Cartilage | Minipig | ~0.12 | |

| Auricular Cartilage | Minipig | ~0.04 | |

| Annulus Fibrosus | Minipig | ~0.03 | |

| Meniscus (Red-White) | Minipig | ~0.02 | |

| Meniscus (White-White) | Minipig | ~0.01 | |

| Temporomandibular Joint Disc | Minipig | ~0.02 |

Note: The data for minipig cartilages were extracted from graphical representations and should be considered approximate values.

Experimental Protocols for DHLNL Quantification

The accurate quantification of DHLNL in tissues is a multi-step process that requires careful sample preparation and sophisticated analytical techniques. The most common and reliable method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Tissue Homogenization : Flash-frozen tissue samples are homogenized in a suitable buffer to disrupt the cellular and extracellular matrix structure. This can be achieved using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers).

-

Reduction of Reducible Cross-links : The immature Schiff base precursor of DHLNL, dehydro-dihydroxylysinonorleucine (deH-DHLNL), is unstable and must be reduced to the stable DHLNL form for accurate quantification. This is achieved by treating the tissue homogenate with a reducing agent, typically sodium borohydride (NaBH₄) in a basic solution (e.g., 1 M NaOH). The reduction is typically carried out at room temperature for a defined period.

-

Washing : After reduction, the tissue pellet is washed multiple times with ultrapure water to remove excess reagents and soluble components.

-

Acid Hydrolysis : The washed and reduced tissue pellet is hydrolyzed to break down the collagen into its constituent amino acids and cross-links. This is performed by incubating the sample in 6N hydrochloric acid (HCl) at a high temperature (e.g., 105-110°C) for 18-24 hours.

-

Drying and Reconstitution : The acid hydrolysate is dried to remove the HCl, typically using a vacuum concentrator. The dried residue is then reconstituted in a solvent suitable for LC-MS/MS analysis, such as 0.1% formic acid.

-

Solid-Phase Extraction (Optional) : For complex samples, a solid-phase extraction (SPE) step may be included after hydrolysis to enrich the cross-link fraction and remove interfering substances.

LC-MS/MS Analysis

-

Chromatographic Separation : The reconstituted hydrolysate is injected into a liquid chromatography system. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used to separate DHLNL from other amino acids and cross-links. A gradient elution with a mobile phase consisting of an aqueous solvent with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is employed.

-

Mass Spectrometric Detection : The eluent from the LC system is introduced into a tandem mass spectrometer. DHLNL is ionized, typically using electrospray ionization (ESI) in positive mode.

-

Quantification : Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of DHLNL and one or more of its characteristic product ions generated by collision-induced dissociation. The area under the peak for the specific MRM transition is proportional to the concentration of DHLNL in the sample. Stable isotope-labeled internal standards are often used to improve the accuracy and precision of the quantification.

Visualizations

Biosynthesis of (5R,5'R)-Dihydroxylysinonorleucine

The formation of DHLNL is an integral part of collagen biosynthesis and cross-linking, a process initiated by the enzymatic modification of lysine residues.

Experimental Workflow for DHLNL Quantification

The following diagram outlines the key steps in the analytical workflow for the quantification of DHLNL in tissue samples.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Lysinonorleucine Variants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physicochemical properties of lysinonorleucine (LNL) and its variants. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This guide covers the synthesis, analysis, and biological significance of LNL, with a focus on its stereoisomers.

Introduction to Lysinonorleucine

Lysinonorleucine (LNL) is a naturally occurring amino acid derivative formed from the condensation of two lysine residues. It plays a crucial role as a covalent cross-link in structural proteins such as collagen and elastin, contributing to the stability and integrity of the extracellular matrix. The formation of LNL is a post-translational modification catalyzed by the enzyme lysyl oxidase. Due to the presence of multiple chiral centers, LNL can exist in various stereoisomeric forms, each potentially possessing distinct physicochemical and biological properties. Understanding these properties is essential for elucidating their roles in physiological and pathological processes.

Physicochemical Properties of Lysinonorleucine Variants

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of lysinonorleucine.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 275.34 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]hexanoic acid | --INVALID-LINK-- |

Estimated Physicochemical Properties of LNL Diastereomers

Direct experimental values for the isoelectric point (pI), solubility, and stability of individual LNL diastereomers are scarce. However, these properties can be estimated based on the principles of amino acid chemistry.

Isoelectric Point (pI): The pI is the pH at which a molecule carries no net electrical charge. For an amino acid with two amino groups and two carboxyl groups like LNL, the pI can be estimated by averaging the pKa values of the two most similar functional groups that bracket the zwitterionic form. Given that LNL is a basic amino acid due to its three amino groups, its pI is expected to be in the basic range, similar to lysine (pI ≈ 9.74). The exact pI of different diastereomers may vary slightly due to subtle differences in the chemical environment of the ionizable groups.

Solubility: The solubility of amino acids is influenced by their polarity, isoelectric point, and the nature of the solvent. LNL, with its multiple polar functional groups, is expected to be soluble in water and other polar solvents, and less soluble in nonpolar organic solvents. Solubility is generally lowest at the isoelectric point. The different spatial arrangements of functional groups in diastereomers can lead to variations in their crystal lattice energies and solvation, resulting in different solubilities.

Stability: The stability of LNL and its variants is influenced by factors such as pH and temperature. The peptide-like bond within the LNL structure can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. The stability of different diastereomers may differ due to steric hindrance and the accessibility of the susceptible bonds to hydrolytic attack.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of lysinonorleucine and its variants, compiled from various research sources.

Enantioselective Synthesis of Lysinonorleucine

An enantioselective synthesis of LNL has been reported, providing a method to obtain specific stereoisomers. The following is a generalized protocol based on published methods.

Objective: To synthesize a specific stereoisomer of lysinonorleucine.

Materials:

-

Protected L-lysine derivative (e.g., Nα-Boc-L-lysine)

-

A suitable chiral auxiliary

-

Reducing agent (e.g., NaBH₄)

-

Reagents for deprotection

-

Solvents (e.g., methanol, dichloromethane, water)

-

Chromatography supplies (silica gel, HPLC columns)

Procedure:

-

Protection of Lysine: Start with a commercially available, suitably protected L-lysine derivative to ensure stereochemical integrity at one of the chiral centers.

-

Introduction of the Second Chiral Center: React the protected lysine with a chiral auxiliary to control the stereochemistry of the subsequent reactions.

-

Formation of the Schiff Base: Condense the protected lysine derivative with a protected aminoaldehyde to form a Schiff base. The stereochemistry of this reaction is directed by the chiral auxiliary.

-

Reduction of the Schiff Base: Reduce the Schiff base to a secondary amine using a reducing agent like sodium borohydride. This step forms the lysinonorleucine backbone.

-

Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final lysinonorleucine product.

-

Purification: Purify the synthesized LNL isomer using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

HPLC Separation of Lysinonorleucine Diastereomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating stereoisomers.

Objective: To separate a mixture of lysinonorleucine diastereomers.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column or a reversed-phase C18 column with a chiral mobile phase additive.

Mobile Phase:

-

A typical mobile phase for separating amino acid diastereomers consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

For chiral separations on a C18 column, a chiral selector can be added to the mobile phase.

Procedure:

-

Sample Preparation: Dissolve the LNL diastereomer mixture in the mobile phase.

-

Injection: Inject the sample onto the HPLC column.

-

Elution: Run a gradient or isocratic elution program to separate the diastereomers based on their differential interactions with the stationary phase.

-

Detection: Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210-220 nm) where the peptide-like bonds absorb.

-

Fraction Collection: Collect the separated diastereomers for further analysis.

Mass Spectrometry Analysis of Lysinonorleucine

Mass spectrometry (MS) is a key technique for the identification and characterization of LNL.

Objective: To confirm the identity and determine the fragmentation pattern of lysinonorleucine.

Instrumentation:

-

Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Tandem mass spectrometer (MS/MS) for fragmentation analysis.

Procedure:

-

Sample Introduction: Introduce the purified LNL sample into the mass spectrometer via direct infusion or coupled to an HPLC system.

-

Ionization: Ionize the LNL molecules using ESI or MALDI.

-

MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion of LNL.

-

MS/MS Analysis: Select the molecular ion of LNL for fragmentation (e.g., through collision-induced dissociation).

-

Fragmentation Pattern Analysis: Analyze the resulting fragment ions to confirm the structure of LNL. Characteristic fragmentation patterns for amino acids include the loss of water, ammonia, and cleavage of the carbon backbone.

Biological Significance and Signaling Pathways

The primary biological role of lysinonorleucine is as a structural cross-link in the extracellular matrix. However, the potential involvement of LNL and its variants in cell signaling is an emerging area of interest.

Role in Extracellular Matrix Integrity

The formation of LNL cross-links is essential for the mechanical properties of tissues. This process is initiated by the enzyme lysyl oxidase, which converts lysine residues to allysine.

Caption: Formation pathway of lysinonorleucine (LNL) from two lysine residues.

Potential Role in Cell Signaling

While direct evidence for LNL acting as a signaling molecule is limited, products of protein degradation and cross-linking can influence cellular processes. For instance, advanced glycation end products (AGEs), which are also protein cross-links, are known to interact with cell surface receptors and trigger signaling cascades involved in inflammation and oxidative stress. It is plausible that LNL or peptides containing LNL, released during the turnover of extracellular matrix proteins, could have similar signaling roles.

The degradation of cross-linked proteins can release bioactive peptides that may interact with cellular receptors. This is a hypothetical pathway that warrants further investigation.

Caption: Hypothetical signaling pathway involving LNL-containing peptides.

Conclusion

Lysinonorleucine is a vital amino acid cross-link with significant implications for tissue structure and function. While the physicochemical properties of its various stereoisomers are not yet fully characterized, this guide provides a comprehensive overview of the current knowledge and the experimental approaches required for further investigation. The potential role of LNL and its variants in cell signaling represents an exciting frontier in biomedical research, with possible implications for drug development and the understanding of various diseases. Further research is needed to fully elucidate the distinct properties and biological roles of each LNL stereoisomer.

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of (5R,5'R)-Dihydroxy Lysinonorleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R,5'R)-Dihydroxy Lysinonorleucine (DHLNL) is a bivalent cross-link found in collagen, the most abundant protein in the extracellular matrix (ECM). The formation of DHLNL is a crucial step in the maturation of collagen, contributing to the tensile strength and stability of connective tissues. Alterations in the abundance of DHLNL and other collagen cross-links have been implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), where excessive deposition and cross-linking of collagen lead to tissue stiffening and organ dysfunction.

Accurate and sensitive quantification of DHLNL is therefore essential for understanding the molecular mechanisms of fibrosis and for the development of novel anti-fibrotic therapies. This document provides detailed application notes and protocols for the analysis of DHLNL in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Biological Significance and Signaling Pathway

DHLNL is formed through the enzymatic action of lysyl oxidase (LOX) on lysine and hydroxylysine residues within collagen molecules. The LOX enzyme catalyzes the oxidative deamination of specific lysine and hydroxylysine residues to form reactive aldehydes. These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form immature bivalent cross-links, such as DHLNL. These immature cross-links can be further stabilized into mature, trivalent cross-links like pyridinoline. The dysregulation of this pathway, often characterized by increased LOX activity, is a hallmark of fibrotic diseases.

Experimental Workflow for DHLNL Analysis

The quantitative analysis of DHLNL from biological tissues by LC-MS/MS involves several key steps: sample preparation, including reduction and hydrolysis, followed by chromatographic separation and mass spectrometric detection. A generalized workflow is presented below.

Detailed Experimental Protocols

Sample Preparation from Tissue

This protocol is adapted for the analysis of DHLNL from lung tissue and can be modified for other tissue types.[1]

Materials:

-

Frozen tissue sample (5-10 mg)

-

Milli-Q water

-

Sodium borohydride (NaBH₄) solution (freshly prepared, 10 mg/mL in water)

-

6 M Hydrochloric acid (HCl)

-

Stable isotope-labeled internal standard (SIL-IS) for DHLNL (if available, for absolute quantification)

-

Homogenizer

-

Centrifuge

-

Heating block or oven

-

Vacuum concentrator

Procedure:

-

Homogenization:

-

Place 5-10 mg of frozen tissue into a suitable homogenization tube.

-

Add an appropriate volume of cold Milli-Q water.

-

Homogenize the tissue until a uniform suspension is achieved.

-

-

Reduction:

-

To the tissue homogenate, add a sufficient volume of freshly prepared NaBH₄ solution to stabilize the immature Schiff base cross-links to their reduced, stable forms, including DHLNL.

-

Incubate the mixture at room temperature for 1 hour with gentle agitation.

-

-

Washing:

-

Centrifuge the reduced sample to pellet the tissue debris.

-

Discard the supernatant.

-

Wash the pellet three times with Milli-Q water, centrifuging and discarding the supernatant after each wash.

-

-

Acid Hydrolysis:

-

After the final wash, add 1 mL of 6 M HCl to the pellet.

-

If using a SIL-IS, spike it into the sample at this stage.

-

Tightly cap the tube and incubate at 110°C for 16-24 hours to hydrolyze the proteins into their constituent amino acids.

-

-

Drying and Reconstitution:

-

After hydrolysis, cool the samples to room temperature.

-

Centrifuge to pellet any remaining particulate matter.

-

Transfer the supernatant to a new tube and dry the sample completely using a vacuum concentrator.

-

Reconstitute the dried hydrolysate in a suitable volume of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

-

Column: A C8 or C18 reversed-phase column is suitable for the separation of these polar analytes. A C8 column (e.g., 300 µm i.d. × 150 mm long) may be preferred as cross-linked structures can elute more readily from this less hydrophobic stationary phase.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: A flow rate of 4.5 µL/min is a good starting point for a capillary column.[1]

-

Gradient: A gradient from low to high organic mobile phase is necessary for the elution of DHLNL. A suggested starting gradient is:

-

0-5 min: 2% B

-

5-25 min: 2-50% B (linear gradient)

-

25-30 min: 50-95% B (linear gradient)

-

30-35 min: 95% B (hold)

-

35.1-40 min: 2% B (re-equilibration) The gradient should be optimized based on the specific column and system to achieve good separation from other amino acids and matrix components.

-

-

Injection Volume: 5-10 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following MRM transitions can be used for the detection and quantification of DHLNL. The most intense transition is typically used for quantification (Quantifier) and a second for confirmation (Qualifier).

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| (5R,5'R)-DHLNL (Quantifier) | 308.2 | 235.1 | Optimized (e.g., 15-25) |

| (5R,5'R)-DHLNL (Qualifier) | 308.2 | 84.1 | Optimized (e.g., 20-30) |

The optimal collision energy should be determined experimentally for the specific instrument being used by infusing a standard solution of DHLNL and varying the collision energy to maximize the signal of the product ions.

-

Dwell Time: 50-100 ms per transition

-

Other Parameters: Ion spray voltage, source temperature, and gas flows should be optimized according to the manufacturer's recommendations for the analysis of small polar molecules.

Data Presentation and Quantitative Analysis

Quantitative data for DHLNL should be presented in a clear and structured format to allow for easy comparison between different sample groups. An example of how to present such data is shown below.

| Sample Group | Number of Samples (n) | DHLNL Concentration (pmol/mg tissue) Mean ± SD | p-value |

| Healthy Control | 10 | 1.5 ± 0.4 | <0.01 |

| Idiopathic Pulmonary Fibrosis (IPF) | 12 | 4.8 ± 1.2 |

This table is a representative example. Actual values should be determined experimentally.

Studies have shown a significant elevation of the DHLNL to hydroxylysinonorleucine (HLNL) ratio in patients with acute respiratory distress syndrome (ARDS), another fibrotic lung condition, suggesting this ratio may serve as a marker for acute fibrotic episodes.[2][3] In chronic lung fibrosis, such as in IPF, the content of mature hydroxypyridinium (OHP) cross-links is also significantly increased.[2][3]

Fragmentation Pattern of this compound

The fragmentation of the protonated DHLNL molecule ([M+H]⁺, m/z 308.2) in the collision cell of the mass spectrometer results in characteristic product ions. The major fragmentation pathways likely involve the loss of water, ammonia, and cleavage of the carbon-carbon bonds adjacent to the amine groups. The product ion at m/z 235.1 likely corresponds to the loss of the carboxyl group and subsequent neutral losses. The ion at m/z 84.1 is a common fragment ion for lysine and related compounds, corresponding to the piperidine ring structure formed after cyclization and fragmentation. Understanding these fragmentation patterns is crucial for the confident identification of DHLNL in complex biological matrices.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological tissues. This methodology is a valuable tool for researchers and drug development professionals investigating the role of collagen cross-linking in fibrosis and other pathological conditions. By accurately measuring DHLNL levels, it is possible to gain insights into disease progression, identify potential biomarkers, and evaluate the efficacy of novel therapeutic interventions targeting the extracellular matrix.

References

Application Note: Separation of Lysinonorleucine Diastereomers by HPLC

Abstract

This document provides a detailed methodology for the separation and analysis of lysinonorleucine (LNL) diastereomers using High-Performance Liquid Chromatography (HPLC). Lysinonorleucine is a crucial cross-linking amino acid found in proteins like collagen and elastin, and its stereoisomeric form can influence protein structure and function. This application note details a robust method involving pre-column derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), followed by separation of the resulting diastereomers on a reversed-phase C18 column. This approach is designed for researchers, scientists, and drug development professionals requiring accurate quantification of LNL diastereomers.

Introduction

Lysinonorleucine (LNL) is a difunctional amino acid formed post-translationally through the condensation of a lysine residue and an allysine residue. It plays a significant role in the stabilization of extracellular matrix proteins such as collagen and elastin. LNL possesses two chiral centers, giving rise to four possible stereoisomers. The specific diastereomers present can impact the biological and structural properties of tissues and are of interest in studies related to aging, connective tissue disorders, and the effects of food processing.

The separation of these diastereomers is challenging due to their similar physicochemical properties. A common and effective strategy is the indirect chiral separation method.[1] This involves derivatizing the amino groups of LNL with a chiral reagent to form stable diastereomeric derivatives. These derivatives, having different physical properties, can then be resolved using standard achiral HPLC columns.[1][2] Marfey's reagent (FDAA) is an excellent choice for this purpose as it reacts with primary amino groups to form highly stable derivatives with a strong UV chromophore, allowing for sensitive detection at 340 nm.[3][4]

This application note provides a comprehensive protocol, from sample preparation by acid hydrolysis to the final HPLC analysis of FDAA-derivatized LNL diastereomers.

Experimental Protocols

Sample Preparation: Acid Hydrolysis of Protein Samples

This protocol is intended for the liberation of amino acids, including LNL, from a protein matrix (e.g., collagen, elastin-rich tissue).

Materials:

-

Protein sample (e.g., lyophilized tissue, purified protein)

-

6 M Hydrochloric Acid (HCl) containing 1% (w/v) phenol (to protect tyrosine from degradation)[5]

-

Nitrogen gas source

-

Heating block or oven capable of maintaining 110 °C

-

Vacuum centrifugation system (e.g., SpeedVac)

-

Hydrolysis tubes with PTFE-lined screw caps

Protocol:

-

Weigh approximately 1-5 mg of the protein sample into a hydrolysis tube.

-

Add 1 mL of 6 M HCl with 1% phenol to the tube.

-

Flush the headspace of the tube with dry nitrogen gas for 1-2 minutes to displace oxygen and prevent oxidative degradation of sensitive amino acids.[6]

-